molecular formula C17H24N2O3 B8695674 methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate

methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate

Cat. No.: B8695674
M. Wt: 304.4 g/mol
InChI Key: BQZRPYJLMNTWMF-UHFFFAOYSA-N
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Description

methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable isoindoline precursor with various reagents to introduce the desired functional groups. For instance, the reaction of an isoindoline derivative with methyl iodide (MeI) can yield the methylated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting viral replication or inducing cancer cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-4-6-12(7-5-2)19-10-15-13(16(19)20)8-11(18)9-14(15)17(21)22-3/h8-9,12H,4-7,10,18H2,1-3H3

InChI Key

BQZRPYJLMNTWMF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)N1CC2=C(C1=O)C=C(C=C2C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an autoclave, 1.52 g of methyl 6-nitro-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate are dissolved in 15 cm3 of methanol. 100 mg of 5% palladium-on-carbon in suspension in 1 cm3 of methanol are added. The autoclave is placed under 2 bar of hydrogen pressure and the mixture is stirred for 5 min at a temperature in the vicinity of 25° C. The reaction medium is filtered through a celite pellet. The celite is rinsed using 2×10 cm3 of methanol, then the organic phase is concentrated using a rotary evaporator under reduced pressure (5 kPa). The residual yellow oil is purified by column chromatography (silica 60 column—particle size 15-40 μm—150 g—eluent: 60% cyclohexane/40% ethyl acetate). The fractions are concentrated under reduced pressure (5 kPa). 1.05 g of methyl 6-amino-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate are obtained in the form of a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three

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